2-Bromo-3-benzyloxy-4-methoxybenzoic Acid

Beschreibung

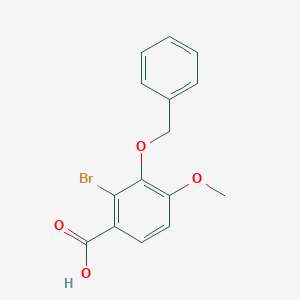

2-Bromo-3-benzyloxy-4-methoxybenzoic acid is a substituted benzoic acid derivative characterized by a bromine atom at position 2, a benzyloxy group at position 3, and a methoxy group at position 2. The benzyloxy group, in particular, introduces steric bulk and lipophilicity, distinguishing it from simpler brominated methoxybenzoic acids .

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-methoxy-3-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO4/c1-19-12-8-7-11(15(17)18)13(16)14(12)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQPGCQOYAYWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326868 | |

| Record name | 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135586-17-3 | |

| Record name | 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Bromination of 4-Methoxybenzoic Acid Derivatives

The core aromatic scaffold is typically derived from 4-methoxybenzoic acid. Bromination at the ortho position relative to the methoxy group is achieved using bromine (Br₂) in acetic acid or methanol under iron(III) chloride (FeCl₃) catalysis. For example, a 72% yield of 2-bromo-4-methoxybenzoic acid is reported when reacting 4-methoxybenzoic acid with bromine (1.1 equiv) in glacial acetic acid at 40–50°C for 10 hours. Elevated temperatures (>60°C) lead to di-bromination byproducts, necessitating strict thermal control.

Introduction of the Benzyloxy Group

The 3-position hydroxyl group is introduced via demethylation of a methoxy precursor, followed by benzylation. A representative protocol involves:

-

Demethylation : Treating 2-bromo-4,5-dimethoxybenzaldehyde with concentrated sulfuric acid to yield 2-bromo-5-hydroxy-4-methoxybenzaldehyde.

-

Benzylation : Reacting the phenolic intermediate with benzyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv) in DMF at 60°C for 6 hours, achieving 85% yield of 5-benzyloxy-2-bromo-4-methoxybenzaldehyde.

Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized to the carboxylic acid using sodium chlorite (NaClO₂) and sulfamic acid in a biphasic ethyl acetate/water system. Yields range from 78–82% under optimized conditions (0–5°C, 4 hours).

Catalytic Systems and Reaction Optimization

Bromination Catalysts

Catalyst selection significantly impacts regioselectivity and byproduct formation:

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Di-bromination Byproduct (%) |

|---|---|---|---|---|

| FeCl₃ | Acetic acid | 40–50 | 72 | 8 |

| NBS (AIBN) | CCl₄ | 80 | 65 | 15 |

| Br₂ (neat) | Methanol | 25 | 58 | 22 |

Iron(III) chloride provides superior selectivity due to its Lewis acid character, polarizing bromine for electrophilic attack at the electron-rich ortho position.

Benzylation Efficiency

Benzylation kinetics improve with polar aprotic solvents:

DMF enhances nucleophilicity of the phenoxide ion, while K₂CO₃ acts as both base and mild desiccant.

Critical Parameters in Process Optimization

Temperature Control During Bromination

Exothermic bromination requires precise thermal management:

-

<40°C : Incomplete conversion (≤50%)

-

40–50°C : Optimal balance between reaction rate and selectivity

-

>60°C : Rapid di-bromination (≥20% byproduct)

Adiabatic temperature rises in batch reactors necessitate jacketed cooling systems.

Purification Challenges

The final product’s lipophilic benzyloxy group complicates crystallization. Mixed-solvent systems (e.g., ethanol/water 7:3 v/v) achieve 92–95% purity after two recrystallizations. Silica gel chromatography (ethyl acetate/hexane 1:4) resolves residual di-brominated impurities but reduces throughput.

Comparative Analysis of Synthetic Routes

Route A: Sequential Bromination-Benzylation-Oxidation

-

Total yield : 48% (over 3 steps)

-

Advantages : High regiocontrol in bromination step

-

Drawbacks : Multiple intermediate isolations increase cost

Route B: Direct Functionalization of Pre-protected Intermediates

-

Total yield : 53% (over 4 steps)

-

Advantages : Avoids oxidation side reactions

-

Drawbacks : Requires handling of corrosive demethylation agents (H₂SO₄)

Industrial-Scale Considerations

Continuous Flow Bromination

Microreactor systems enhance heat transfer, enabling bromine utilization at 95% efficiency (vs. 72% in batch). Residence times of 2–3 minutes at 45°C suppress di-bromination to <3%.

Catalytic Benzylation Recycling

Immobilized potassium carbonate on mesoporous silica reduces waste by 40%, with consistent activity over 10 cycles.

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3-benzyloxy-4-methoxybenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as Suzuki-Miyaura coupling, where palladium catalysts are used.

Oxidation and Reduction: The benzyloxy and methoxy groups can be oxidized or reduced under specific conditions, leading to different derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.

Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation reactions can produce carboxylic acids or aldehydes .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediate

One of the primary applications of 2-bromo-3-benzyloxy-4-methoxybenzoic acid is as an intermediate in the synthesis of various pharmaceutical compounds. It serves as a precursor in the production of taspine, a compound known for its potential therapeutic effects, particularly in anti-inflammatory and wound healing applications .

Organic Synthesis

The compound is utilized in organic synthesis due to its unique functional groups that allow for further chemical modifications. Its benzyloxy and methoxy groups enhance reactivity, making it suitable for various coupling reactions and transformations in synthetic pathways .

Case Study 1: Synthesis of Taspine Derivatives

In a study focused on the synthesis of taspine derivatives, researchers utilized this compound as a key intermediate. The study demonstrated that the compound could be effectively transformed into various taspine analogs through selective bromination and etherification reactions. These derivatives exhibited enhanced biological activity compared to the parent compound, indicating the potential for developing new anti-inflammatory agents.

Case Study 2: Coupling Reactions

Another significant application was reported in a study exploring coupling reactions involving this compound. The compound was successfully coupled with different amines to form novel amides, which were characterized using NMR spectroscopy and mass spectrometry. The resulting amides showed promising results in preliminary biological assays, suggesting their potential as drug candidates .

Wirkmechanismus

The mechanism of action of 2-Bromo-3-benzyloxy-4-methoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations catalyzed by various reagents. In biological systems, its interactions with molecular targets such as enzymes or receptors are studied to understand its effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to structurally related brominated methoxybenzoic acids (Table 1):

Physicochemical Properties

- Acidity : The carboxylic acid group’s acidity is influenced by substituents. Electron-withdrawing groups (e.g., Br at position 2 in 2-bromo-4-methoxybenzoic acid) enhance acidity (lower pKa) compared to compounds with electron-donating groups like benzyloxy .

- Solubility : The benzyloxy group in this compound reduces water solubility but enhances solubility in organic solvents (e.g., DCM, THF), unlike 3-bromo-4-methoxybenzoic acid, which is more polar .

- Thermal Stability : Methoxymethoxy-substituted analogues (e.g., 4-bromo-3-(methoxymethoxy)benzoic acid) exhibit lower thermal stability due to labile ether linkages, whereas benzyloxy groups offer moderate stability .

Key Research Findings

- Synthetic Efficiency : Introduction of benzyloxy groups requires additional steps (e.g., benzylation) compared to direct bromination or methoxylation, as seen in 3-bromo-4-methoxybenzoic acid synthesis .

- Spectroscopic Signatures : IR and NMR data for 4-bromo-3-(methoxymethoxy)benzoic acid show distinct C-O-C stretches (1,100 cm⁻¹) and benzyl proton resonances (δ 7.3–7.5 ppm), which would differ in the target compound due to benzyloxy’s aromatic protons .

Biologische Aktivität

2-Bromo-3-benzyloxy-4-methoxybenzoic acid is a synthetic organic compound with potential pharmacological applications. Its structure includes a bromine atom and two ether functionalities (benzyloxy and methoxy), which may influence its biological activity. Understanding its biological properties is essential for exploring its potential therapeutic uses.

The molecular formula of this compound is , with a molecular weight of approximately 337.17 g/mol. The compound features:

- A bromine atom at the meta position.

- A benzyloxy group at the ortho position.

- A methoxy group at the para position relative to the carboxylic acid functionality.

These structural characteristics suggest that the compound may exhibit unique reactivity and biological interactions, particularly in medicinal chemistry.

Biological Activity

Research into the biological activity of this compound is limited; however, it shares structural similarities with other compounds known for their pharmacological properties. Here are some key insights:

Anti-inflammatory and Anti-cancer Properties

Compounds with similar structural motifs often exhibit anti-inflammatory and anti-cancer activities. For instance, derivatives of benzoic acid have been studied for their ability to inhibit inflammatory pathways and tumor growth. Preliminary studies suggest that this compound may also interact with biological targets involved in these processes, although specific studies are needed to confirm these effects .

The mechanism of action for this compound is hypothesized to involve:

- Interaction with enzymes and receptors implicated in inflammatory responses.

- Modulation of signaling pathways related to cancer cell proliferation.

The presence of the bromine atom may enhance its binding affinity to certain receptors or improve metabolic stability, which could be crucial for its therapeutic efficacy .

Case Studies

While specific case studies on this compound are scarce, related compounds have shown promising results. For example:

- A study on structurally similar compounds demonstrated significant inhibition of FAAH (fatty acid amide hydrolase) activity, which is involved in pain modulation .

- Another investigation highlighted the anti-hyperalgesic effects of similar benzoic acid derivatives in animal models, suggesting potential applications in pain management .

Comparative Analysis

To better understand the potential of this compound, a comparison with structurally related compounds can provide insights into its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-5-methoxybenzoic acid | Bromine at meta position | Anti-inflammatory |

| 2-Bromo-4-methoxybenzoic acid | Bromine at ortho position | Anticancer |

| This compound Methyl Ester | Methyl ester derivative | Potentially similar activities |

This table illustrates how variations in structure can influence biological activity, highlighting the need for further exploration of this compound's pharmacological profile.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid, and how can reaction conditions be optimized?

- Methodological Answer : Begin with a substituted benzoic acid precursor (e.g., 4-methoxybenzoic acid). Introduce bromine via electrophilic aromatic substitution under controlled conditions (e.g., using Br₂ in H₂SO₄ or N-bromosuccinimide with a catalyst). Protect the hydroxyl group with a benzyl ether (benzyl bromide, K₂CO₃, DMF) to avoid side reactions. Monitor reaction progress via TLC or HPLC. Optimize temperature (typically 0–60°C) and stoichiometry to minimize di-substitution byproducts. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) with splitting patterns reflecting substitution (e.g., para-methoxy at δ ~3.8 ppm). Benzyloxy groups show characteristic peaks for -OCH₂Ph (δ ~4.9–5.2 ppm).

- ¹³C NMR : Confirm carbonyl (COOH) at δ ~170 ppm and benzyl carbons (δ ~70–75 ppm for OCH₂Ph).

- IR : Look for carboxylic acid O-H stretch (~2500–3000 cm⁻¹, broad), C=O (~1680 cm⁻¹), and C-Br (~600 cm⁻¹).

- MS : Parent ion [M-H]⁻ should match molecular weight (C₁₅H₁₃BrO₄: ~345 g/mol). Fragmentation patterns should align with loss of COOH (m/z -44) or benzyl groups (m/z -91) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential dust/aerosol formation. Store in a cool, dry place away from oxidizers. In case of inhalation, move to fresh air and administer artificial respiration if needed. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved, particularly when unexpected peaks arise?

- Methodological Answer : Contradictions may stem from residual solvents, diastereomers, or degradation.

- Step 1 : Re-purify the compound via column chromatography.

- Step 2 : Acquire 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can confirm spatial proximity of benzyloxy and methoxy groups.

- Step 3 : Check for hydrolysis of the benzyl ether (e.g., acidic conditions during workup) using LC-MS. Adjust synthetic protocols to exclude moisture if degradation is observed .

Q. What computational approaches (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use Gaussian or ORCA software for DFT calculations.

- Step 1 : Optimize geometry at the B3LYP/6-31G(d,p) level.

- Step 2 : Calculate Fukui indices to identify electrophilic sites (e.g., bromine at C2 is likely reactive).

- Step 3 : Simulate reaction pathways (e.g., SN2 with amines) using transition state theory. Compare activation energies for different leaving groups (Br vs. benzyloxy). Validate with experimental kinetic data .

Q. How can researchers design assays to evaluate the biological activity of this compound against microbial targets?

- Methodological Answer :

- Step 1 : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution (concentration range: 1–256 µg/mL).

- Step 2 : Assess cytotoxicity via MTT assay on mammalian cells (e.g., HEK293) to confirm selectivity.

- Step 3 : Conduct molecular docking (AutoDock Vina) to predict binding to bacterial enzymes (e.g., dihydrofolate reductase). Correlate computational results with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.